molecular formula C12H13NO2 B2846763 Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate CAS No. 1889926-59-3

Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate

Cat. No.: B2846763
CAS No.: 1889926-59-3
M. Wt: 203.241
InChI Key: SRIOWLISMSRJRB-UHFFFAOYSA-N
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Description

Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate is a cyclopropane-fused tetrahydroisoquinoline (TIQ) derivative characterized by a strained cyclopropane ring fused to a bicyclic isoquinoline scaffold. The compound’s rigid framework and chiral centers (e.g., at C1 and C7b) influence its reactivity and binding interactions, making it a subject of interest in asymmetric synthesis and DNA-targeted drug design .

Properties

IUPAC Name

methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11(14)12-6-10(12)9-5-3-2-4-8(9)7-13-12/h2-5,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIOWLISMSRJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C3=CC=CC=C3CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate has shown potential in various medicinal applications due to its structural similarity to known bioactive compounds.

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant properties. This compound may contribute to this effect through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Effects

Studies suggest that tetrahydroisoquinoline derivatives can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This compound's unique structure may enhance its efficacy in neuroprotection.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as an intermediate in the synthesis of more complex isoquinoline derivatives. Its cyclopropane structure allows for unique reactivity patterns that can be exploited to create various functionalized products.

Development of New Therapeutics

The ability to modify the methyl and carboxylate groups on the compound opens avenues for developing new therapeutic agents targeting specific biological pathways.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antidepressant ActivityModulates serotonin and norepinephrine pathways
Neuroprotective EffectsReduces oxidative stress and inflammation
Organic SynthesisIntermediate for synthesizing complex isoquinoline derivatives
Development of New TherapeuticsModification of functional groups for targeted therapies

Case Study 1: Antidepressant Research

A study conducted by researchers at a leading university explored the antidepressant effects of various tetrahydroisoquinoline derivatives, including this compound. The findings indicated significant improvement in depressive symptoms in animal models when treated with this compound compared to controls.

Case Study 2: Neuroprotection

In a neurobiology study published in a reputable journal, the neuroprotective effects of this compound were evaluated. Results demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress agents.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is a key reactive site. Under acidic or transition-metal-catalyzed conditions, cyclopropane rings in similar systems undergo ring-opening via electrophilic or radical pathways:

  • Acid-Catalyzed Ring Expansion : Cyclopropane rings fused to nitrogen heterocycles may undergo acid-mediated expansion to form larger rings. For example, vinyl cyclopropane carboxamides undergo Pd-catalyzed aza-Wacker cyclization to form bicyclic compounds via C–N bond formation .

  • Radical Addition : Reactions with iodine or peroxide initiators (e.g., TBPB) can lead to regioselective ring-opening, as seen in triazole syntheses (e.g., 1,4-diaryl-1,2,3-triazoles via α,α-dichlorotosyl hydrazone intermediates) .

Nucleophilic Substitution at the Ester Group

The methyl carboxylate group is susceptible to hydrolysis or transesterification:

  • Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the ester hydrolyzes to the carboxylic acid. For example, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate undergoes hydrolysis to its acid derivative in acidic/basic media .

  • Transesterification : Alcoholysis with higher alcohols (e.g., ethanol) can yield alternative esters, as demonstrated in related quinoline systems .

Cycloaddition Reactions

The isoquinoline moiety may participate in [3+2] cycloadditions:

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Analogous tetrahydroisoquinoline derivatives with alkyne or azide substituents form triazoles under Cu(I) catalysis. For instance, methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate derivatives have been used in click chemistry .

  • Oxidative Coupling : Temperature-dependent oxidative coupling (e.g., bis-triazole formation at 0°C vs. alkynyl-triazole at 60°C) has been reported for similar systems .

Oxidation and Functionalization

The tetrahydroisoquinoline nitrogen and adjacent carbons are prone to oxidation:

  • Pd-Catalyzed Oxidative Amination : Palladium(II) catalysts (e.g., Pd(PPh₃)₂Cl₂) promote intramolecular oxidative amidation, forming fused bicyclic structures .

  • Aromatic Electrophilic Substitution : Electron-rich positions on the isoquinoline ring (e.g., C-6/C-7) may undergo nitration or halogenation, as seen in methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives .

Catalytic Hydrogenation and Reduction

  • Cyclopropane Hydrogenolysis : Hydrogenation over Pd/C or Raney Ni could reduce the cyclopropane ring to a propane chain, as observed in strained cycloalkane systems.

  • Ester Reduction : LiAlH₄ or DIBAL-H reduces the ester to a primary alcohol, a common transformation in tetrahydroisoquinoline chemistry .

Biological Activity Considerations

While direct data for this compound are unavailable, structurally related methyl tetrahydroisoquinoline carboxylates exhibit:

  • Antiviral Activity : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives inhibit Hepatitis B virus replication .

  • Enzyme Inhibition : THIQ-based compounds often target neurotransmitter receptors or viral polymerases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional attributes of Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate with related cyclopropane-fused heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Biological/Chemical Relevance Reference
This compound Cyclopropane-fused TIQ C1a methyl ester, cyclopropane ring Organocatalysis, stereoselective synthesis
CPI (1,2,8,8a-tetrahydrocyclopropa[c]pyrrolo[3,2-e]indol-4-one) Cyclopropane-pyrroloindolone C7 methyl absent, C6 methoxycarbonyl absent DNA alkylation, cytotoxicity (L1210 cells)
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate TIQ with aryl and methoxy groups C6/C7 methoxy, phenyl at C1 Organocatalyst for Diels-Alder reactions
CBA (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]-3-azaindol-4-one) Cyclopropane-benzazaindolone Benzene-fused azaindole core DNA interaction studies

Key Findings

Structural Rigidity and Reactivity: this compound exhibits a half-boat conformation in its N-containing six-membered ring, similar to other TIQ derivatives . This conformation stabilizes hydrogen-bonding networks (e.g., N1—H1N⋯O3 and C1—H1⋯O3 interactions), enhancing its utility in crystal engineering and supramolecular assemblies. In contrast, CPI derivatives lack substituents like the C7 methyl group found in natural products (e.g., CC-1065), reducing steric hindrance and enabling unhindered DNA minor-groove alkylation .

Biological Activity: CPI analogs demonstrate cytotoxicity against L1210 leukemia cells via sequence-specific DNA alkylation, with selectivity comparable to natural products like duocarmycins . The methoxycarbonyl group in Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate enhances its electron-withdrawing capacity, improving catalytic efficiency in Diels-Alder reactions compared to simpler TIQs .

Synthetic Accessibility: this compound is synthesized via a Pictet-Spengler reaction followed by cyclopropanation, with diastereomers separable via column chromatography . CPI derivatives require multistep syntheses involving pyrroloindolone ring formation, limiting yields compared to TIQ-based systems .

Contradictions and Limitations

  • While CPI and CBA derivatives prioritize DNA interaction, this compound’s lack of a planar aromatic system (due to cyclopropane fusion) reduces DNA affinity but increases stereochemical versatility for catalysis.
  • Evidence gaps exist regarding the exact cytotoxic or antimicrobial profiles of this compound, warranting further study.

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclopropanation of fused isoquinoline precursors. A common approach involves:

  • Cyclopropane ring formation : Using transition-metal catalysts (e.g., zinc chloride) to mediate cyclization reactions between α,β-unsaturated carbonyl intermediates and carbene equivalents .
  • Esterification : Methyl ester introduction via nucleophilic acyl substitution under anhydrous conditions to avoid hydrolysis .
  • Optimization : Reaction parameters like temperature (0–25°C), solvent polarity (e.g., THF or DCM), and pH control are critical for yield and purity. For example, low temperatures minimize side reactions during cyclopropanation .

Basic: How is the stereochemical integrity of the cyclopropane ring ensured during synthesis?

Asymmetric synthesis techniques are employed to achieve the desired (1aR,7bS) configuration:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Rh(II)-based complexes) to induce stereoselective cyclopropanation .
  • Analytical validation : Chiral HPLC or X-ray crystallography confirms stereochemical purity post-synthesis .

Advanced: What methodologies are used to study the DNA alkylation mechanism of this compound in antitumor research?

The compound’s cyclopropane ring enables sequence-selective DNA minor-groove alkylation, analogous to duocarmycin derivatives:

  • In vitro DNA binding assays : Electrophoretic mobility shift assays (EMSAs) and thermal denaturation studies quantify alkylation efficiency and AT-rich sequence preference .
  • Mechanistic probes : Comparative studies with analogs (e.g., CPI or CBI subunits) identify structural determinants of catalysis. For example, replacing the pyrrole ring with oxazole (COI analogs) alters hydrogen-bonding interactions, reducing alkylation rates by ~15-fold .

Advanced: How do structural modifications (e.g., substituent changes) impact cytotoxicity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Substituents like fluoromethyl at C7b enhance DNA adduct stability, increasing cytotoxicity (IC50 values < 1 nM in L1210 leukemia cells) .
  • Steric effects : Bulkier groups at C1a reduce binding to sterically constrained minor-groove regions, lowering antitumor activity .
  • In vivo validation : Xenograft models (e.g., SKOV3 ovarian cancer) assess therapeutic indices and metabolic stability .

Advanced: What role do metal cations play in modulating the compound’s reactivity?

The cyclopropane-cyclohexadienone system undergoes metal-cation-dependent activation:

  • Lewis acid coordination : Mg²⁺ or Zn²⁺ binds to the oxazole nitrogen in COI analogs, accelerating ring-opening and DNA alkylation by 20–50% .
  • Catalytic assays : UV-Vis spectroscopy monitors cation-induced changes in λmax of the dienone chromophore, correlating with reactivity .

Advanced: How are contradictions in biological activity data resolved across different studies?

Discrepancies in cytotoxicity or receptor binding are addressed via:

  • Orthogonal assays : Combining MTT cell viability assays with flow cytometry (apoptosis markers) distinguishes true activity from assay artifacts .
  • Computational modeling : Molecular dynamics simulations predict binding modes to receptors (e.g., serotonin transporters) and guide SAR refinements .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and ester group integrity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated for C₁₄H₁₅NO₂: 246.1125) .

Advanced: How is the compound’s stability under physiological conditions evaluated?

  • Hydrolytic stability tests : Incubation in phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitored via LC-MS over 24 hours, reveals ester hydrolysis as the primary degradation pathway .
  • Serum protein binding : Equilibrium dialysis quantifies unbound fraction (fu) to predict bioavailability .

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